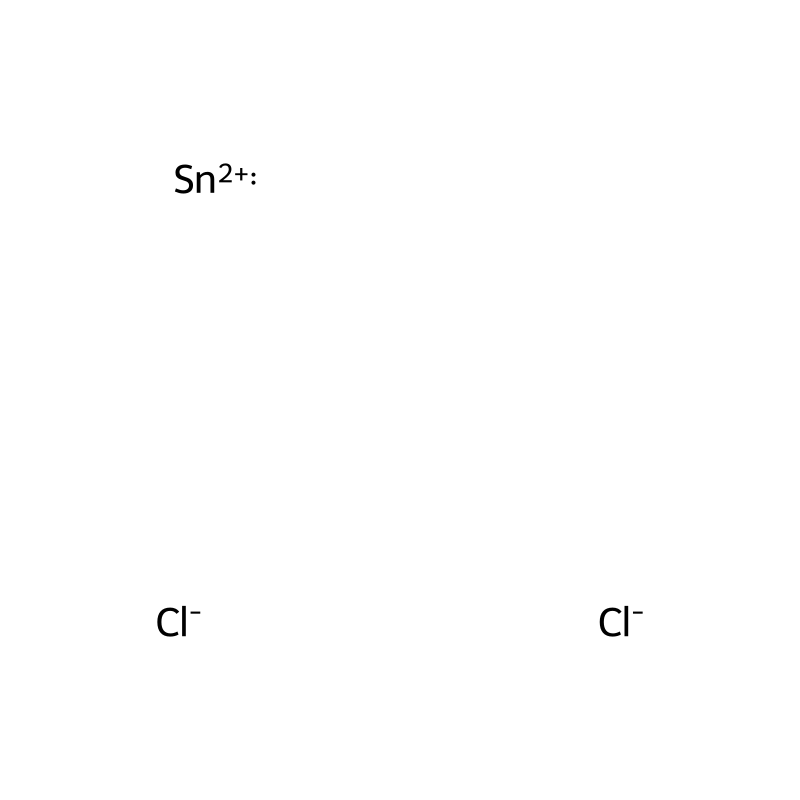

Stannous chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble

Water: soluble in less than its own weight of water, but it forms an insoluble basic salt with excess water; Ethanol: soluble

A white crystalline solid, sol in methanol /Dihydrate/

Sol in methyl acetate, isobutyl alcohol; practically insol in petroleum naphtha, xylene

SOL IN PYRIDINE, ETHYL ACETATE

42.7 g/100 g acetone @ 23 °C

54.4 g/100 g ethyl alcohol @ 23 °C

For more Solubility (Complete) data for STANNOUS CHLORIDE (12 total), please visit the HSDB record page.

Solubility in water, g/100ml at 20 °C: 90

Synonyms

Canonical SMILES

Radiopharmaceutical Agent Preparation:

- Stannous chloride plays a crucial role in preparing radiopharmaceuticals, which are radioactive materials used in medical imaging procedures.

- It acts as a reducing agent, facilitating the formation of complexes between radioisotopes, like technetium-99m (Tc-99m), and specific biomolecules.

- These Tc-99m complexes can then target and bind to specific tissues in the body, allowing for the visualization of organs, bones, and other structures during imaging techniques like bone scans and myocardial perfusion imaging. [Source: National Institutes of Health, ]

Analytical Chemistry:

- Stannous chloride serves as a valuable tool in various analytical chemistry applications due to its strong reducing properties.

- It can be used in titrimetric analysis, where it reacts with other chemicals to determine their concentration.

- Additionally, stannous chloride can be employed in precipitation reactions to separate and purify specific elements or compounds from mixtures. [Source: American Chemical Society, ]

Material Science Research:

- Stannous chloride finds application in material science research, particularly in the study of metal electrodeposition and surface modification techniques.

- It can be used as a precursor for the deposition of tin coatings on various substrates, which can offer unique properties like corrosion resistance and improved electrical conductivity.

- Furthermore, stannous chloride can be involved in the activation of surfaces for further modification with other materials. [Source: ScienceDirect, ]

Other Research Applications:

- Stannous chloride is also explored in various other research fields, including:

- Biological studies: Investigating its potential effects on cellular processes and signaling pathways.

- Environmental research: Examining its interactions with environmental contaminants and their potential remediation.

Stannous chloride, also known as tin(II) chloride, is a chemical compound with the formula SnCl₂. It appears as a white crystalline solid or flaky mass and is highly soluble in water, alcohols, and other organic solvents. Stannous chloride is a powerful reducing agent and exhibits a significant ability to absorb oxygen from the air, making it reactive in various chemical processes. Its density is approximately 3.95 g/cm³, and it has a melting point of 247°C and a boiling point of 623°C .

- Reduction of Metal Ions: Stannous chloride can reduce metal salts, such as silver nitrate to metallic silver:

- Hydrolysis: In aqueous solutions, stannous chloride can undergo hydrolysis:

- Reactions with Bases: When treated with sodium hydroxide, it forms hydrated tin(II) oxide:

These reactions illustrate its utility in both organic and inorganic chemistry as a reducing agent and catalyst.

Stannous chloride can be synthesized through several methods:

- Reaction with Hydrochloric Acid: Tin metal reacts with concentrated hydrochloric acid to produce stannous chloride dihydrate:

- Anhydrous Stannous Chloride: Anhydrous stannous chloride can be obtained by passing dry hydrogen chloride gas over tin metal in a dry environment:

- Crystallization: The dihydrate form can be crystallized from an aqueous solution by cooling or evaporating the solvent .

Stannous chloride has diverse applications across various industries:

- Tin Plating: It is widely used in the tin plating of steel for food cans.

- Textile Industry: Acts as a mordant in dyeing processes to enhance color retention.

- Catalyst: Functions as a catalyst in organic synthesis reactions, including Friedel-Crafts reactions.

- Pharmaceuticals: Used in the production of certain medications and as a reducing agent in radiopharmaceuticals.

- Food Industry: Serves as a food additive to enhance flavor and color retention .

Studies on stannous chloride interactions reveal its potential hazards due to its reactivity. It reacts violently with oxidizing agents and can cause harmful effects when exposed to moisture or air due to oxidation processes . Its interactions with other chemicals can lead to hazardous situations, such as explosive reactions when mixed with hydrazine hydrate or strong oxidizers like bromine trifluoride .

Stannous chloride shares similarities with other tin compounds but possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Properties | Unique Features |

|---|---|---|---|

| Stannic Chloride | SnCl₄ | Higher oxidation state; forms stable complexes | More reactive than stannous chloride; used for synthesis of organotin compounds |

| Tin(IV) Oxide | SnO₂ | Non-toxic; used in ceramics | Acts primarily as an insulator; used in electronics |

| Stannous Fluoride | SnF₂ | Reducing agent; less toxic than stannous chloride | Used in dental care products for cavity prevention |

Stannous chloride's ability to act as a strong reducing agent and its applications in various fields make it unique compared to these similar compounds. Its role in catalysis and reducing metal ions further emphasizes its importance in both industrial and laboratory settings .

Physical Description

Pellets or Large Crystals; Dry Powder, Liquid; Liquid, Other Solid; Dry Powder

Colourless or white crystals; May have a slight odour of hydrochloric acid

White solid; Absorbs oxygen from air and converts to insoluble oxychloride; [Hawley] Colorless or white solid; [ICSC]

COLOURLESS OR WHITE CRYSTALS.

Color/Form

Orthorhombic crystalline mass or flakes; fatty appearance

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

623 °C

Heavy Atom Count

Density

3.90 g/cu cm

White monoclinic crystals; decomposes @ 37 °C, density 2.71 g/cu cm, souluble in water, ethanol, NaOH, very soluble in HCl. /Dihydrate/

3.95 g/cm³

Odor

Decomposition

Decomposed by hot water.

652 °C

Melting Point

246 °C

246.8 °C

UNII

1BQV3749L5

Related CAS

22541-90-8 (Parent)

7772-99-8 (Parent)

22541-90-8 (Parent)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 1017 companies. For more detailed information, please visit ECHA C&L website;

Of the 39 notification(s) provided by 1013 of 1017 companies with hazard statement code(s):;

H302 (85%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (56.17%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (96.25%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (15.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (69.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (16.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (15.4%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (19.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (12.73%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (72.66%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (14.02%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (48.77%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Mechanism of Action

Vapor Pressure

3.3 kPa @ 427.9 °C

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

The effect of dietary tin on zinc, copper, & iron utilization by rats was studied. Male weanling Sprague-Dawley rats were fed a diet containing 206 ug tin (as stannous chloride)/g feed for 21 days. The rats fed the test diet lost more zinc in feces and retained much lower levels of zinc in tibias and kidneys than rats fed the control diet 1 ug tin/g. Rats fed the tin supplemented diet retained higher levels of tin in kidneys and tibias and lower levels of copper in kidneys than controls.

Volunteers in a balance experiment given diets containing 0.11 or 49.67 mg tin (as stannous chloride) daily for 20 days appeared to absorb 50 and 3% of the tin, respectively, as estimated from dietary and fecal tin recovery.

... Rats and rabbits absorbed <2% of orally administered tin from stannous chloride.

Metabolism Metabolites

Associated Chemicals

Wikipedia

Use Classification

Food Additives -> ANTIOXIDANT; COLOUR_RETENTION_AGENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives

Cosmetics -> Reducing

Methods of Manufacturing

Stannous chloride dihydrate is prepared either by treatment of granulated tin with hydrochloric acid followed by evaporation and crystallization or by reduction of stannic chloride soln with a cathode or tin metal followed by crystallization. /stannous chloride, dihydrate/

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Computer and Electronic Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Tin chloride (SnCl2): ACTIVE

Storage Conditions

CONTAINERS: BOTTLES; DRUMS.